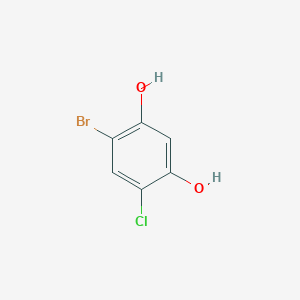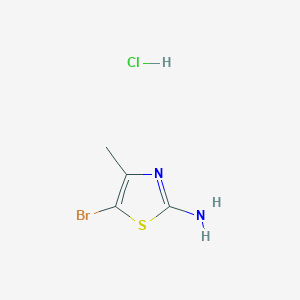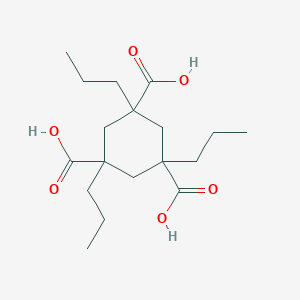
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid (TPTA) is a cyclic tricarboxylic acid. It is a white crystalline powder that is used in various scientific research applications. TPTA is synthesized from cyclohexanone and diethyl malonate via a Knoevenagel condensation reaction.
Mechanism Of Action
The mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to a decrease in oxidative stress and inflammation. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been shown to have neuroprotective properties, which may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical And Physiological Effects
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have antioxidant and neuroprotective properties. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use as a corrosion inhibitor, as it has been shown to have good inhibitory activity against mild steel in acidic media.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have a variety of potential applications in scientific research, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. However, one limitation of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid. One area of interest is the development of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid-based drugs for the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid and its potential applications as a chelating agent for metal ions and a corrosion inhibitor. Finally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid could be studied for its potential use in other areas of scientific research, such as in the development of new materials or as a catalyst for chemical reactions.
Synthesis Methods
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is synthesized via a Knoevenagel condensation reaction between cyclohexanone and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol for several hours. The resulting product is then purified by recrystallization from ethanol.
Scientific Research Applications
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been used in various scientific research applications, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have antioxidant and neuroprotective properties.
properties
CAS RN |
129063-52-1 |
|---|---|
Product Name |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid |
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C18H30O6/c1-4-7-16(13(19)20)10-17(8-5-2,14(21)22)12-18(11-16,9-6-3)15(23)24/h4-12H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
BDWSRDPGOKDJSS-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
Canonical SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




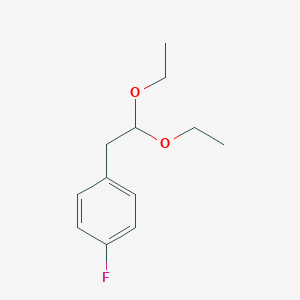
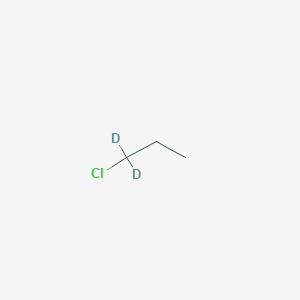

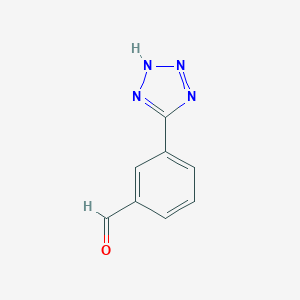
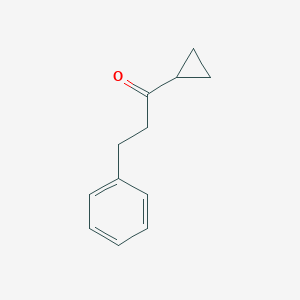
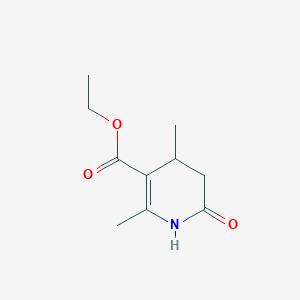
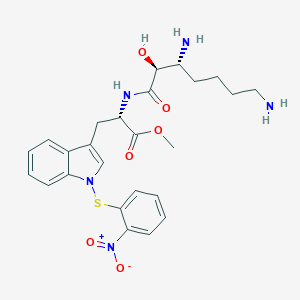
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
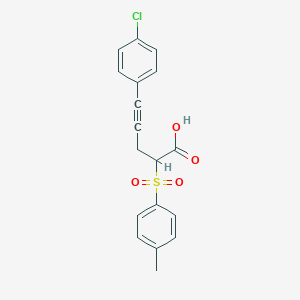
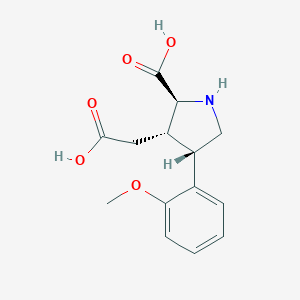
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
